5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine
Description
5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine is a morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. At position 2, it bears a 4-fluorophenyl group, while positions 5 are substituted with ethyl and methyl groups. For instance, pyrazole derivatives with similar substituents, such as 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one, exhibit planar heterocyclic cores and distinct dihedral angles between aromatic rings, influenced by steric and electronic effects . Morpholine derivatives are often explored for biological activities, such as antimicrobial or receptor antagonism, akin to pyrazole-based compounds .
Properties
Molecular Formula |
C13H18FNO |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
5-ethyl-2-(4-fluorophenyl)-5-methylmorpholine |
InChI |
InChI=1S/C13H18FNO/c1-3-13(2)9-16-12(8-15-13)10-4-6-11(14)7-5-10/h4-7,12,15H,3,8-9H2,1-2H3 |
InChI Key |
GWZBOAJHBZETGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methylmorpholine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from room temperature to reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental regulations. Industrial production methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under elevated temperatures.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Comparisons with Pyrazole Derivatives
Comparison with Pyrrolidine Carboxylic Acid Derivatives
Structural Features
The pyrrolidine derivative 5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid (C₁₆H₂₀FNO₄) has a five-membered ring with a carboxylic acid and ester group. Unlike the morpholine, its substituents introduce polar functional groups, altering solubility and reactivity .
Physicochemical Properties
The carboxylic acid group in the pyrrolidine derivative enhances hydrophilicity, whereas the morpholine’s ether linkage may reduce polarity. The pyrrolidine compound’s higher molecular weight (309.33 vs. ~265.3) also impacts pharmacokinetic behavior .
Table 2: Comparison with Pyrrolidine Derivative
Comparison with Pyrazol-3-amine Derivatives
Structural Similarities and Differences
5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine (C₁₁H₁₂FN₃) shares the 4-fluorophenyl and ethyl substituents with the morpholine compound. However, its pyrazole core and amine group contrast with morpholine’s oxygen-containing ring. The amine group may confer stronger hydrogen-bonding capacity compared to morpholine’s ether .
Structural and Conformational Analysis
The 4-fluorophenyl group in similar compounds induces steric hindrance, leading to nonplanar conformations (e.g., in metalloporphyrins and pyrazole-thiazole hybrids) . In the morpholine derivative, this group may similarly distort the heterocycle’s planarity, affecting binding to biological targets. Crystallographic studies using SHELX software (common in small-molecule refinement) could resolve such features .
Biological Activity
5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine is a morpholine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with an ethyl group, a 4-fluorophenyl group, and a methyl group. Its molecular formula is with a molecular weight of approximately 221.28 g/mol. The presence of the fluorine atom enhances the lipophilicity and stability of the compound, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Morpholine Ring : The reaction begins with the formation of the morpholine structure through nucleophilic substitution.
- Substitution Reactions : The introduction of the ethyl and fluorophenyl groups occurs via electrophilic aromatic substitution.
- Purification : The crude product is purified using column chromatography.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related morpholine derivatives demonstrate potent activity against various Gram-positive bacteria, including Staphylococcus aureus and MRSA strains, with Minimum Inhibitory Concentrations (MICs) as low as 11 nM in some cases .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Preliminary data indicate that morpholine derivatives can inhibit enzymes such as α-glucosidase, with IC50 values significantly lower than standard drugs (e.g., acarbose) in some studies . Molecular docking studies have shown favorable binding interactions with target enzymes, indicating a promising mechanism for therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural characteristics:
- Fluorine Substitution : The presence of fluorine enhances electron-withdrawing properties, increasing the compound's reactivity and binding affinity to biological targets.
- Methyl and Ethyl Groups : These groups contribute to hydrophobic interactions that are critical for enzyme binding and activity.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Acarbose | 58.8 | α-Glucosidase |
| This compound | TBD | TBD |
Case Studies
- Inhibition Studies : A study focusing on enzyme inhibition demonstrated that compounds with similar morpholine structures had IC50 values ranging from 15 µM to 25 µM against α-glucosidase, showcasing their potential as antidiabetic agents .
- Antimicrobial Efficacy : Another study highlighted the efficacy of related morpholines against MRSA strains, where derivatives exhibited MIC values lower than traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
